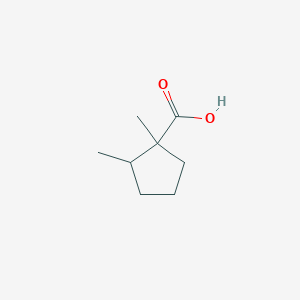

1,2-Dimethylcyclopentane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-4-3-5-8(6,2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMSFZKDBXONOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 1,2-Dimethylcyclopentane-1-carboxylic Acid: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuanced world of stereoisomerism presents both challenges and opportunities in medicinal chemistry and material science. The spatial arrangement of atoms within a molecule can drastically alter its biological activity, physical properties, and chemical reactivity. This guide provides a comprehensive exploration of the cis and trans isomers of 1,2-dimethylcyclopentane-1-carboxylic acid, molecules that serve as exemplary models for understanding the profound impact of stereochemistry. We will delve into their synthesis, conformational analysis, spectroscopic differentiation, and potential applications, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Significance of Stereoisomerism in Cyclopentane Scaffolds

Cyclopentane rings are prevalent structural motifs in a vast array of natural products and synthetic drugs. Their inherent conformational flexibility and the potential for multiple stereocenters make them attractive scaffolds for drug design.[1][2] The introduction of substituents, such as in 1,2-dimethylcyclopentane-1-carboxylic acid, gives rise to geometric isomers, specifically cis and trans diastereomers.[3][4][5][6] In the cis isomer, the two methyl groups reside on the same face of the cyclopentane ring, whereas in the trans isomer, they are on opposite faces.[3][7] This seemingly subtle difference in three-dimensional arrangement has profound implications for the molecule's overall shape, polarity, and ability to interact with biological targets.

The carboxylic acid functional group further enhances the potential for these molecules to serve as valuable building blocks in drug discovery, as it can participate in crucial hydrogen bonding and ionic interactions with biological macromolecules.[8][9][10] Understanding the distinct properties of the cis and trans isomers is therefore paramount for the rational design of novel therapeutics.

Synthesis and Stereochemical Control

The selective synthesis of either the cis or trans isomer of 1,2-dimethylcyclopentane-1-carboxylic acid requires careful consideration of the reaction mechanism and stereochemical control.

Synthesis of cis-1,2-Dimethylcyclopentane-1-carboxylic Acid

A common strategy for the synthesis of the cis isomer involves the catalytic hydrogenation of a cyclic alkene precursor.[11] This approach leverages the ability of a heterogeneous catalyst, such as Raney Nickel, to deliver hydrogen atoms to one face of the double bond, leading to a syn-addition.

Experimental Protocol: Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid [11]

-

Dissolution: Dissolve 1-cyclopentene-1,2-dicarboxylic acid (10.0 g, 0.064 mole) in 200 ml of absolute ethanol.

-

Hydrogenation: Transfer the solution to a Paar shaker apparatus and add a catalytic amount of Raney nickel. Pressurize the vessel with hydrogen gas to 40-50 psi and heat to 60°C.

-

Reaction Monitoring: Monitor the reaction until one equivalent of hydrogen has been consumed (approximately 24 hours).

-

Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate in vacuo to obtain the crude solid product.

-

Purification: Recrystallize the solid from water (~30 ml) and dry the crystals in vacuo over phosphorus pentoxide to yield pure cis-1,2-cyclopentanedicarboxylic acid.

Rationale: The planar nature of the cyclopentene ring allows the hydrogen to add to the same side of the double bond, resulting in the cis configuration of the substituents. Subsequent methylation at the C1 position would yield the target molecule.

Synthesis of trans-1,2-Dimethylcyclopentane-1-carboxylic Acid

The synthesis of the trans isomer often requires a multi-step approach that allows for the establishment of the desired stereochemistry. One potential route involves a Favorskii rearrangement, which can be stereoselective under specific conditions.[12]

Conceptual Workflow: Synthesis of trans-Cyclopentane-1,2-dicarboxylic Acid via Favorskii Rearrangement [12]

Figure 1: Conceptual workflow for the synthesis of the trans isomer.

Rationale: The Favorskii rearrangement proceeds through a cyclopropanone intermediate, and the stereochemical outcome of the ring-opening step can be influenced by the reaction conditions to favor the formation of the more thermodynamically stable trans product.

Conformational Analysis: The Puckered Nature of the Cyclopentane Ring

Contrary to a planar representation, the cyclopentane ring is not flat. It adopts a puckered conformation to alleviate torsional strain. The two most common conformations are the "envelope" and the "half-chair".[2][13]

-

Envelope Conformation: Four carbon atoms are coplanar, and the fifth is out of the plane.

-

Half-Chair Conformation: Three adjacent carbon atoms are in a plane, while the other two are on opposite sides of the plane.

The presence of substituents, such as the methyl and carboxylic acid groups in our target molecules, influences the preferred conformation and the energetic barrier to interconversion. In cis-1,2-dimethylcyclopentane, steric strain between the adjacent methyl groups can be significant, leading to a less stable conformation compared to the trans isomer where the bulky groups are further apart.[14]

Figure 2: Conformational interconversion in cis and trans isomers.

Spectroscopic Differentiation: Unambiguous Isomer Identification

Several spectroscopic techniques can be employed to differentiate between the cis and trans isomers of 1,2-dimethylcyclopentane-1-carboxylic acid. Each method provides unique structural information.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption between 2500 and 3300 cm⁻¹ and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹.[15][16][17] While these characteristic peaks will be present in both isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) may arise due to the different overall molecular symmetry and vibrational modes of the cis and trans forms.

Table 1: Characteristic IR Absorptions for Carboxylic Acids

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (stretch) | 3300 - 2500 | Strong, Broad |

| C=O (stretch) | 1760 - 1690 | Strong |

| C-O (stretch) | 1320 - 1210 | Medium |

| O-H (bend) | 1440 - 1395 and 950 - 910 | Medium |

Self-Validation: The presence of both the broad O-H and the sharp C=O stretches is a strong indicator of the carboxylic acid functionality in the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. Both ¹H and ¹³C NMR will show distinct differences.

-

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the ring protons and the methyl groups will be different for the cis and trans isomers due to their different spatial relationships. The acidic proton of the carboxyl group typically appears as a broad singlet downfield, often above 10 ppm.[18]

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclopentane ring and the methyl groups will also be sensitive to the stereochemistry. The carboxyl carbon will resonate in the range of 165-185 ppm.[16][18]

Expected ¹³C NMR Chemical Shift Ranges

| Carbon Type | Chemical Shift (ppm) |

| Carboxyl (C=O) | 165 - 185 |

| Ring Carbons | Varies based on substitution |

| Methyl Carbons | Varies based on substitution |

Causality: The through-space magnetic anisotropy effects are different for the cis and trans isomers, leading to distinct chemical shifts for the protons and carbons. For instance, in the cis isomer, the two methyl groups are in closer proximity, which can lead to steric compression and a change in their electronic environment, and thus their NMR signals, compared to the trans isomer.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

Mass Spectrometry (MS)

While mass spectrometry primarily provides information about the molecular weight and fragmentation pattern, which will be identical for both isomers, advanced techniques such as gas chromatography-mass spectrometry (GC-MS) can be used for separation and identification. The two isomers will likely have different retention times on a GC column due to their different boiling points and polarities.

Applications in Drug Development

Substituted cyclopentane carboxylic acids have emerged as important pharmacophores in drug discovery.[10][19] The rigid, yet three-dimensional nature of the cyclopentane scaffold allows for precise positioning of functional groups to interact with biological targets. The ability to synthesize and characterize stereochemically pure isomers is critical, as often only one isomer will exhibit the desired biological activity, while the other may be inactive or even have undesirable side effects. For example, cyclopentane derivatives have been explored as inhibitors of the NaV1.7 sodium channel for the treatment of pain.[10]

Conclusion

The cis and trans isomers of 1,2-dimethylcyclopentane-1-carboxylic acid provide a compelling case study in the importance of stereochemistry. Their synthesis requires stereocontrolled reactions, and their distinct physical and spectroscopic properties allow for unambiguous characterization. For researchers in drug development and related fields, a thorough understanding of these principles is essential for the design and synthesis of novel, effective, and safe therapeutic agents. The detailed protocols and causal explanations provided in this guide serve as a valuable resource for navigating the complexities of stereoisomerism in cyclic systems.

References

-

Columbia University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

-

LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336. Retrieved from [Link]

-

Unknown. (n.d.). Stereochemistry. Retrieved from [Link]

-

LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

-

LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

-

Penning, T. D., et al. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 54(18), 6265-6276. [Link]

-

Homework.Study.com. (n.d.). Draw all the stereoisomers of 1,2-dimethylcyclopentane. Assign R and S configurations to the.... Retrieved from [Link]

-

Pozo C., J. (1964). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

-

Fokin, A. A., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(15), 3362-3365. [Link]

-

Sun, S., et al. (2025, February 1). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 130033. [Link]

-

Mykhailiuk, P. K. (2025, December 17). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

PrepChem.com. (n.d.). Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

- Zhang, J. (2023, September 23). Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.

-

Scribd. (n.d.). Cyclopentane Conformational Analysis. Retrieved from [Link]

-

Mayya, G. (2022, July 22). How To Draw Cis And Trans Isomers Of 1,2 and 1,3 Dimethylcyclopentane: Orgo Made Easy By Mayya [Video]. YouTube. [Link]

-

Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties. Journal of Physical Chemistry & Biophysics. [Link]

-

LibreTexts. (2024, July 30). 4.3: Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. scribd.com [scribd.com]

- 3. maths.tcd.ie [maths.tcd.ie]

- 4. homework.study.com [homework.study.com]

- 5. longdom.org [longdom.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. CN1021772C - Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 19. chemrxiv.org [chemrxiv.org]

Quaternary Carbon-Substituted Cyclopentane Carboxylic Acids: Stereocontrol & Pharmacophore Locking

Executive Summary

The incorporation of quaternary carbon centers into cyclopentane scaffolds represents a high-value strategy in modern medicinal chemistry.[1] By introducing a quaternary center—specifically at the

This technical guide details the structural rationale, advanced synthetic methodologies (focusing on desymmetrization), and validation protocols for these complex scaffolds.

Part 1: Structural & Pharmacological Rationale

The Conformational "Lock" (Thorpe-Ingold Effect)

In linear alkyl chains, rotation around C-C bonds is relatively free. When a quaternary center is introduced, the steric bulk of the substituents compresses the internal bond angle (

-

Entropy Reduction: A quaternary carbon substituted cyclopentane carboxylic acid (e.g., 1-aminocyclopentane-1-carboxylic acid, or cycloleucine) fixes the side-chain vectors. This pre-organizes the molecule into a bioactive conformation, minimizing

. -

Metabolic Shielding: The steric bulk around the quaternary center hinders the approach of hydrolytic enzymes (esterases/amidases), significantly increasing the half-life (

) of the drug candidate.

Pharmacophore Examples

-

Cycloleucine: A classic non-metabolizable amino acid transport inhibitor.

-

Peramivir: Contains a cyclopentane core where stereochemical density is critical for neuraminidase inhibition.

-

NK1 Antagonists: Netupitant analogs utilize restricted rings to position aromatic rings for

stacking interactions within the receptor pocket.

Part 2: Synthetic Strategies (The Core)

Constructing a quaternary center on a five-membered ring is synthetically demanding due to steric hindrance. Traditional alkylation of enolates often leads to poly-alkylation or poor stereocontrol. This guide focuses on Desymmetrization , the most robust method for generating high-enantiomeric excess (ee) quaternary centers.

Strategy A: Biocatalytic Desymmetrization

-

Target: Enantiopure (1S, 2R, 3R)-3-carbamoylcyclopentanecarboxylic acids.[2]

-

Mechanism: Using a nitrile hydratase-amidase system (e.g., Rhodococcus erythropolis) to selectively hydrolyze one arm of a meso-dicarboxamide or dinitrile.[2]

-

Advantage: 100% theoretical yield (unlike kinetic resolution which is limited to 50%) and mild conditions.

Strategy B: Pd-Catalyzed Oxidative Heck Desymmetrization[3]

-

Target: Arylated cyclopentenes with quaternary centers.

-

Mechanism: Palladium-catalyzed addition of arylboronic acids to prochiral cyclopentenes.[3]

-

Advantage: Simultaneous formation of C-C bonds and stereocenters; tolerates diverse functional groups.[3]

Part 3: Visualization of Logic & Workflow

Diagram 1: The Pharmacological Logic (Conformational Restriction)

This diagram illustrates the thermodynamic advantage of the quaternary cyclopentane scaffold compared to a linear analog.

Caption: Comparative analysis of linear vs. quaternary cyclic scaffolds showing the thermodynamic benefits of pre-organization.

Diagram 2: Synthetic Workflow (Desymmetrization)

The flow below details the decision matrix for synthesizing these complex cores.

Caption: Decision tree for selecting Biocatalytic vs. Organometallic desymmetrization routes based on substrate availability.

Part 4: Detailed Experimental Protocols

Protocol A: Biocatalytic Desymmetrization of meso-Dicarboxamides

Source Basis: Ao, Y. F., et al. Chem. Asian J. (2015) [1].

Objective: Synthesis of (1S,2R,3R)-3-carbamoyl-2-methylcyclopentanecarboxylic acid.

Reagents:

-

Substrate: meso-2-methylcyclopentane-1,3-dicarboxamide (1.0 mmol)

-

Catalyst: Rhodococcus erythropolis AJ270 cells (resting cells, OD600 = 20)

-

Buffer: Phosphate buffer (0.1 M, pH 7.0)

Procedure:

-

Preparation: Suspend R. erythropolis AJ270 cells (harvested from biochemical culture) in phosphate buffer (25 mL).

-

Initiation: Add the meso-dicarboxamide substrate (1.0 mmol) to the suspension.

-

Incubation: Incubate the mixture at 30 °C with orbital shaking (200 rpm).

-

Monitoring: Monitor reaction progress via HPLC (C18 column, MeOH/H2O eluent) every 2 hours. The reaction typically completes within 6–12 hours .

-

Termination: Centrifuge the mixture (8000 rpm, 10 min) to remove cells.

-

Isolation: Acidify the supernatant to pH 2.0 using 6M HCl.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry combined organics over Na2SO4 and concentrate in vacuo.

-

Validation: Recrystallize from Ethanol/Hexane to obtain the pure acid.

Data Summary Table:

| Parameter | Value |

|---|---|

| Yield | 85–94% |

| Enantiomeric Excess (ee) | >99% |

| Reaction Time | 6–12 h |

| Selectivity | Exclusive hydrolysis of the pro-S amide |

Protocol B: Pd-Catalyzed Enantioselective Oxidative Heck

Source Basis: Chen, G., et al. Org.[3] Lett. (2020) [2].[3]

Objective: Desymmetrization of 4,4-disubstituted cyclopent-1-enes.

Reagents:

-

Substrate: Cyclopent-1-ene-1-carboxamide derivative (0.2 mmol)

-

Reagent: Phenylboronic acid (0.4 mmol, 2.0 equiv)

-

Catalyst: Pd(TFA)2 (7.5 mol %)[3]

-

Ligand: (S)-5-CF3-Pyox-tBu (9.0 mol %)[3]

-

Oxidant: O2 (1 atm, balloon)

-

Solvent: 1,2-Dichloroethane (DCE)

Procedure:

-

Setup: In a flame-dried Schlenk tube, combine Pd(TFA)2, Ligand, and Na2CO3 (2.0 equiv).

-

Addition: Add the cyclopentene substrate and phenylboronic acid.

-

Solvent: Add DCE (2.0 mL) and purge the tube with Oxygen (balloon).

-

Reaction: Stir vigorously at 50 °C for 24 hours.

-

Workup: Filter through a pad of celite, wash with DCM, and concentrate.

-

Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

Part 5: Characterization & Stereochemical Determination

To validate the quaternary center creation, standard 1H NMR is insufficient due to signal overlap.

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Essential for determining relative stereochemistry (cis/trans relationships on the ring).

-

Diagnostic Signal: Look for NOE correlations between the quaternary methyl group and the adjacent methine proton (

-proton). Strong correlation indicates cis geometry.

-

-

X-Ray Crystallography:

-

The "Gold Standard." Quaternary carboxylic acids often crystallize well.

-

Tip: If the acid is an oil, convert it to the p-bromophenacyl ester to induce crystallization for heavy-atom determination.

-

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/iPrOH (90:10 to 98:2) with 0.1% TFA (critical for carboxylic acids to prevent peak tailing).

-

References

-

Ao, Y. F., Wang, D. X., Zhao, L., & Wang, M. X. (2015).[2] Synthesis of Quaternary-Carbon-Containing and Functionalized Enantiopure Pentanecarboxylic Acids from Biocatalytic Desymmetrization of meso-Cyclopentane-1,3-dicarboxamides.[2] Chemistry – An Asian Journal, 10(4), 938–947.[2]

-

Chen, G., Cao, J., Wang, Q., & Zhu, J. (2020).[3] Desymmetrization of Prochiral Cyclopentenes Enabled by Enantioselective Palladium-Catalyzed Oxidative Heck Reaction.[3] Organic Letters, 22(1), 322–325.[3]

-

Bode, J. W., & He, M. (2011). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones.[1] Journal of the American Chemical Society, 133(10), 322–325. (Cited in context of organocatalysis).

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[4] The Formation and Stability of spiro-Compounds. Part I. spiro-Cyclopentane-1,1'-cyclopropane. Journal of the Chemical Society, Transactions, 107, 1080–1106. (Foundational text on Thorpe-Ingold Effect).

Sources

- 1. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of quaternary-carbon-containing and functionalized enantiopure pentanecarboxylic acids from biocatalytic desymmetrization of meso-cyclopentane-1,3-dicarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Desymmetrization of Prochiral Cyclopentenes Enabled by Enantioselective Palladium-Catalyzed Oxidative Heck Reaction [organic-chemistry.org]

- 4. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

Solubility of 1,2-dimethylcyclopentane-1-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 1,2-dimethylcyclopentane-1-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its behavior throughout the drug development lifecycle. From synthesis and purification to formulation and bioavailability, understanding and controlling solubility is paramount. 1,2-dimethylcyclopentane-1-carboxylic acid, a substituted cyclic carboxylic acid, presents a unique combination of a polar carboxylic acid head and a nonpolar hydrocarbon tail. This structure dictates its interaction with various solvents, and a thorough understanding of its solubility is crucial for its effective application.

This guide will delve into the theoretical underpinnings of the solubility of 1,2-dimethylcyclopentane-1-carboxylic acid, followed by a practical, step-by-step methodology for its experimental determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1] For 1,2-dimethylcyclopentane-1-carboxylic acid, the key structural features influencing its solubility are:

-

The Carboxyl Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2][3] This allows for strong interactions with polar solvents, particularly those that can also engage in hydrogen bonding.

-

The Cyclopentane Ring: The five-membered ring is a nonpolar, hydrophobic moiety.[4]

-

The Two Methyl Groups (-CH3): These substituents further increase the nonpolar character and steric bulk of the molecule.

The overall solubility of 1,2-dimethylcyclopentane-1-carboxylic acid in a given solvent will be a balance between the polar interactions of the carboxyl group and the nonpolar interactions of the dimethylcyclopentane backbone.

Factors Influencing Solubility

-

Polarity: The molecule possesses both polar and nonpolar regions. Its solubility will be highest in solvents with an intermediate polarity or in those that can effectively solvate both the polar head and the nonpolar tail.

-

Hydrogen Bonding: The ability of the carboxylic acid to form hydrogen bonds is a primary driver of its solubility in protic solvents like alcohols.

-

Van der Waals Forces: The nonpolar hydrocarbon portion of the molecule will interact with nonpolar solvents through weaker van der Waals forces.[1]

-

Molecular Shape and Size: The rigidity of the cyclopentane ring and the presence of the methyl groups can influence how efficiently solvent molecules can pack around the solute, affecting the dissolution process.

Predictive Solubility Profile of 1,2-dimethylcyclopentane-1-carboxylic Acid

Based on the principles outlined above and the known solubility of structurally similar compounds like cyclopentanecarboxylic acid, a predictive solubility profile for 1,2-dimethylcyclopentane-1-carboxylic acid in common organic solvents is presented below. It is important to note that these are qualitative predictions and should be confirmed by experimental data. Cyclopentanecarboxylic acid is moderately soluble in water and shows good solubility in non-polar solvents like hexane and toluene, as well as being soluble in ethanol and ether.[4][5] The addition of two methyl groups is expected to decrease its solubility in polar solvents and increase it in non-polar solvents.

| Solvent | Predicted Solubility | Rationale |

| Hexane | High | "Like dissolves like" principle. The nonpolar dimethylcyclopentane backbone will have strong van der Waals interactions with the nonpolar hexane.[1] |

| Toluene | High | The nonpolar aromatic ring of toluene will interact favorably with the nonpolar part of the solute. |

| Diethyl Ether | High | Ether can act as a hydrogen bond acceptor for the carboxylic acid proton, and its nonpolar ethyl groups can solvate the hydrocarbon backbone.[1][2] |

| Chloroform | High | Chloroform is a less polar organic solvent that can effectively solvate the entire molecule.[1] |

| Ethyl Acetate | Moderate to High | The ester group can act as a hydrogen bond acceptor, and the overall polarity is suitable for dissolving the molecule. |

| Acetone | Moderate | Acetone is a polar aprotic solvent. It can accept hydrogen bonds, but its polarity may be slightly too high for optimal solvation of the nonpolar part. |

| Ethanol | Moderate | Ethanol is a polar protic solvent that can both donate and accept hydrogen bonds. However, the increased nonpolar character from the methyl groups may limit solubility compared to smaller carboxylic acids.[2] |

| Methanol | Moderate to Low | Similar to ethanol, but its higher polarity may make it a less effective solvent for the nonpolar backbone. |

| Water | Low to Very Low | The large, nonpolar dimethylcyclopentane moiety will significantly reduce its solubility in water compared to smaller carboxylic acids.[2][3] |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent that is an excellent solvent for many organic compounds, including carboxylic acids. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that is a good solvent for a wide range of organic molecules. |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of 1,2-dimethylcyclopentane-1-carboxylic acid.

Materials and Equipment

-

1,2-dimethylcyclopentane-1-carboxylic acid (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Calibrated volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 1: Experimental workflow for determining the solubility of 1,2-dimethylcyclopentane-1-carboxylic acid.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 1,2-dimethylcyclopentane-1-carboxylic acid into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker bath and centrifuge them at a high speed to pellet the undissolved solid at the bottom of the vials.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated and calibrated HPLC or GC method to determine the concentration of 1,2-dimethylcyclopentane-1-carboxylic acid. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Discussion and Interpretation of Results

The experimentally determined solubility data should be interpreted in the context of the theoretical principles discussed earlier. A comparison of the solubility across a range of solvents with varying polarities will provide valuable insights into the physicochemical properties of 1,2-dimethylcyclopentane-1-carboxylic acid. For instance, high solubility in nonpolar solvents like hexane would confirm the dominant role of the hydrophobic dimethylcyclopentane moiety in such systems. Conversely, the degree of solubility in polar aprotic solvents like DMSO versus polar protic solvents like ethanol can elucidate the relative contributions of hydrogen bonding and general polarity to the dissolution process.

Furthermore, the influence of water on the solubility in certain organic solvents could be an interesting area for further investigation, as water has been shown to enhance the solubility of some carboxylic acids in Lewis-basic or carbonyl-containing solvents.[6][7]

Conclusion

While specific solubility data for 1,2-dimethylcyclopentane-1-carboxylic acid is not currently in the public domain, a robust understanding of its likely behavior can be derived from fundamental chemical principles and the properties of analogous structures. This guide provides a solid theoretical framework for predicting its solubility and a detailed, practical protocol for its experimental determination. The insights gained from such studies are invaluable for the effective utilization of this compound in research and development, particularly in the pharmaceutical industry.

References

-

Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14). Retrieved from [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

-

15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022, September 15). Retrieved from [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV. (1991, October 31). Retrieved from [Link]

-

25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved from [Link]

-

Cyclopentanecarboxylic acid - Solubility of Things. (n.d.). Retrieved from [Link]

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

The Impact of Steric Hindrance on the Acidity of Cyclopentane Carboxylic Acids: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the pKa values of sterically hindered cyclopentane carboxylic acids. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in understanding and predicting the acidity of this important class of molecules. The guide delves into the fundamental principles governing the acidity of carboxylic acids, with a specific focus on how steric hindrance imposed by substituents on the cyclopentane ring influences the dissociation constant (pKa). We will explore the intricate interplay of electronic effects, solvation, and conformational constraints. Detailed experimental protocols for pKa determination via potentiometric titration are provided, alongside a robust computational workflow for in-silico pKa prediction. This guide aims to equip the reader with the theoretical knowledge and practical methodologies necessary to navigate the complexities of structure-acidity relationships in sterically encumbered alicyclic systems.

Introduction: The Significance of pKa in Drug Discovery and Development

The acid dissociation constant, or pKa, is a critical physicochemical parameter in the field of drug discovery and development. It governs the extent of ionization of a molecule at a given pH, which in turn dictates its solubility, lipophilicity, membrane permeability, and binding interactions with its biological target. For carboxylic acids, the pKa value represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. A lower pKa value indicates a stronger acid, meaning it will be predominantly in its ionized form at physiological pH (around 7.4).

Cyclopentane carboxylic acids and their derivatives are prevalent scaffolds in medicinal chemistry due to their conformational rigidity and ability to present substituents in well-defined spatial orientations. The introduction of substituents, particularly bulky ones, can induce significant steric hindrance around the carboxylic acid moiety. This steric encumbrance can profoundly impact the molecule's acidity in ways that are not immediately obvious from simple electronic considerations. Understanding and predicting these effects are paramount for the rational design of drug candidates with optimal pharmacokinetic and pharmacodynamic profiles.

Theoretical Framework: Factors Governing the Acidity of Carboxylic Acids

The acidity of a carboxylic acid (R-COOH) is determined by the stability of its conjugate base, the carboxylate anion (R-COO⁻). Any factor that stabilizes the carboxylate anion relative to the undissociated acid will increase the acidity and thus lower the pKa. The primary factors at play are electronic effects, resonance, and solvation.

Electronic Effects and Resonance

The carboxylate anion is stabilized by the resonance delocalization of the negative charge over the two oxygen atoms. Substituents on the R group can influence this stability through inductive and resonance effects. Electron-withdrawing groups (e.g., halogens, nitro groups) pull electron density away from the carboxylate, further delocalizing the negative charge and increasing acidity. Conversely, electron-donating groups (e.g., alkyl groups) push electron density towards the carboxylate, destabilizing the anion and decreasing acidity.

The Critical Role of Solvation

Solvation plays a crucial role in determining the acidity of carboxylic acids in solution. The small, highly charged carboxylate anion is strongly solvated by polar solvents like water, which form a stabilizing shell of solvent molecules around it. The undissociated carboxylic acid is also solvated, but to a lesser extent. The overall free energy change of dissociation is therefore significantly influenced by the differential solvation of the acid and its conjugate base.

Steric Hindrance: A Disruption of Solvation and Conformational Effects

Steric hindrance, the focus of this guide, introduces a fascinating layer of complexity to the prediction of pKa values. Bulky substituents in close proximity to the carboxylic acid group can physically obstruct the approach of solvent molecules to the carboxylate anion. This "steric inhibition of solvation" reduces the stability of the conjugate base, leading to a decrease in acidity (higher pKa).

In the context of cyclopentane carboxylic acids, the position and size of the substituent are critical. A bulky group at the C1 position (the same carbon as the carboxyl group) will exert a more significant steric effect than a substituent at a more distant position. The stereochemistry of the substituents (cis vs. trans) can also influence the degree of steric hindrance and, consequently, the pKa. For instance, a cis-substituent on an adjacent carbon may shield the carboxyl group more effectively than a trans-substituent.

The interplay between these factors is visually represented in the diagram below.

Caption: Interplay of factors affecting the pKa of carboxylic acids.

Quantitative Analysis of Steric Effects on pKa

To illustrate the impact of steric hindrance on the pKa of cyclopentane carboxylic acids, we will consider a series of derivatives. The parent compound, cyclopentanecarboxylic acid, serves as our baseline with a pKa of approximately 4.99[1].

| Compound | Substituent Position | Substituent | Predicted/Illustrative pKa | Rationale |

| Cyclopentanecarboxylic acid | - | H | 4.99 | Baseline acidity for the cyclopentane scaffold. |

| 1-Methylcyclopentanecarboxylic acid | 1 | Methyl | ~5.2 | The methyl group at the C1 position provides steric hindrance, impeding solvation of the carboxylate anion, thus decreasing acidity (increasing pKa). |

| cis-2-Methylcyclopentanecarboxylic acid | 2 | Methyl | ~5.1 | The cis methyl group provides some steric shielding of the carboxyl group, leading to a slight decrease in acidity compared to the parent compound. |

| trans-2-Methylcyclopentanecarboxylic acid | 2 | Methyl | ~5.0 | The trans methyl group is oriented away from the carboxyl group, resulting in minimal steric hindrance and a pKa value similar to the unsubstituted acid. |

| 1-tert-Butylcyclopentanecarboxylic acid | 1 | tert-Butyl | ~5.5 | The bulky tert-butyl group at the C1 position creates significant steric hindrance, severely restricting solvation of the carboxylate and causing a substantial decrease in acidity. |

| 1-Phenylcyclopentanecarboxylic acid | 1 | Phenyl | 4.39 (Predicted)[2] | The electron-withdrawing inductive effect of the phenyl ring increases acidity, but this is counteracted by the steric hindrance it imposes. The net effect is a slight increase in acidity. |

Note: The pKa values for the methyl and tert-butyl derivatives are illustrative and based on established chemical principles. They are included to demonstrate the expected trends due to steric hindrance.

Experimental Determination of pKa Values

Accurate determination of pKa values is essential for validating theoretical predictions and for building robust structure-activity relationships. Potentiometric titration is a widely used and reliable method for this purpose.

Experimental Workflow: Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Methodology for Potentiometric Titration

-

Reagent and Sample Preparation:

-

Prepare a standard solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

-

Accurately weigh a sample of the sterically hindered cyclopentane carboxylic acid and dissolve it in a suitable solvent. For hydrophobic compounds, a co-solvent system (e.g., water-methanol) may be necessary. The final concentration of the acid should be in the range of 0.01-0.1 M.

-

-

Instrumentation Setup and Calibration:

-

Set up a potentiometric titrator equipped with a high-precision pH electrode and a burette.

-

Calibrate the pH electrode using at least two, and preferably three, standard buffer solutions that bracket the expected pKa of the analyte.

-

-

Titration Procedure:

-

Place a known volume of the carboxylic acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Begin the titration by adding small, precise increments of the standardized strong base.

-

After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added. Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the corresponding volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be done visually or more accurately by calculating the first or second derivative of the titration curve.

-

The pKa of the carboxylic acid is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

-

Computational Prediction of pKa Values

In addition to experimental determination, computational chemistry offers powerful tools for predicting the pKa values of molecules. This can be particularly useful for screening large numbers of compounds or for understanding the underlying factors that govern acidity.

Computational Workflow for pKa Prediction

Caption: Workflow for computational pKa prediction.

Detailed Step-by-Step Methodology for Computational pKa Prediction

-

Structure Preparation:

-

Build the three-dimensional structures of the undissociated carboxylic acid and its corresponding carboxylate anion using a molecular modeling software package.

-

-

Quantum Mechanical Calculations:

-

Perform geometry optimizations and frequency calculations for both the acid and the anion in the gas phase using a suitable level of theory (e.g., Density Functional Theory with a basis set such as 6-31G*). The frequency calculations are essential to confirm that the optimized structures are true energy minima and to obtain the Gibbs free energies.

-

-

Solvation Energy Calculation:

-

Calculate the solvation free energies of the acid and the anion using an implicit solvent model (e.g., the Polarizable Continuum Model, PCM). This step is crucial for accurately modeling the effect of the solvent on the dissociation process.

-

-

pKa Calculation:

-

The pKa is calculated using the following thermodynamic cycle and equation: ΔG(aq) = ΔG(gas) + ΔΔG(solv) pKa = ΔG(aq) / (2.303 * RT) where ΔG(aq) is the Gibbs free energy of dissociation in the aqueous phase, ΔG(gas) is the Gibbs free energy of dissociation in the gas phase, ΔΔG(solv) is the difference in solvation free energies between the products and reactants, R is the gas constant, and T is the temperature in Kelvin.

-

Conclusion

The pKa values of sterically hindered cyclopentane carboxylic acids are governed by a delicate balance of electronic effects, resonance stabilization, and, most critically, solvation. Steric hindrance, particularly from bulky substituents in close proximity to the carboxyl group, can significantly impede the solvation of the carboxylate anion, leading to a decrease in acidity. This guide has provided a theoretical framework for understanding these phenomena, illustrative examples of the expected trends, and detailed methodologies for both experimental determination and computational prediction of pKa values. A thorough understanding of these principles and techniques is indispensable for medicinal chemists and drug development professionals seeking to design and optimize molecules with desired physicochemical and biological properties.

References

-

1-PHENYL-1-CYCLOPENTANECARBOXYLIC ACID - ChemBK. (2024, April 11). Retrieved from [Link]

-

Cyclopentanecarboxylic acid - Grokipedia. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Alkylation of methylcyclopentanecarboxylic acid esters

Application Note: High-Fidelity

Strategic Overview

The construction of quaternary carbon centers on five-membered rings is a pivotal transformation in medicinal chemistry, particularly for the synthesis of conformationally restricted amino acids, NK-1 receptor antagonists, and lipophilic scaffolds. This application note details the protocol for the

While seemingly trivial, this reaction is complicated by the specific conformational strain of the cyclopentane ring (envelope vs. half-chair), which influences enolate stability, and the competing pathways of O-alkylation versus C-alkylation. This guide provides a robust, self-validating system to ensure exclusive C-alkylation and high yields of the 1-alkylated product.

Mechanistic Drivers & Critical Parameters

The Enolate Geometry & Aggregation

Upon deprotonation with a lithium base (LDA), methyl cyclopentanecarboxylate forms a lithium enolate. Unlike acyclic esters where

-

The Aggregation Problem: In pure THF, lithium enolates form tetramers or hexamers. These aggregates are less reactive and can lead to incomplete alkylation or "stalled" reactions.

-

The Solution (DMPU/HMPA): The addition of polar aprotic cosolvents like DMPU (

-dimethylpropyleneurea) breaks these aggregates into monomers or dimers, significantly increasing the nucleophilicity of the

C- vs. O-Alkylation

The enolate is an ambident nucleophile.[1][2]

-

Hard Electrophiles (e.g., silyl chlorides, sulfates) attack the Oxygen (Hard-Hard interaction).

-

Soft Electrophiles (e.g., alkyl iodides, benzyl bromides) attack the Carbon (Soft-Soft interaction).

-

Solvent Effect: While polar solvents increase reactivity, they also separate the Li

ion from the oxygen, making the oxygen more "naked" and potentially increasing O-alkylation rates with harder electrophiles. However, for alkyl halides, the thermodynamic drive for C-C bond formation usually dominates.

Mechanistic Pathway Visualization

Figure 1: Kinetic pathway for the de-aggregation and alkylation of ester enolates.

Experimental Protocol: Kinetic Control

This protocol uses LDA (Lithium Diisopropylamide) for quantitative deprotonation at -78°C, followed by alkylation.

Reagents & Materials

-

Substrate: Methyl cyclopentanecarboxylate (1.0 equiv).[3]

-

Base:

-Butyllithium (2.5 M in hexanes) and Diisopropylamine (distilled). -

Solvent: Anhydrous THF (freshly distilled or from SPS).

-

Additive: DMPU (distilled from CaH

). -

Electrophile: Methyl Iodide, Benzyl Bromide, or Allyl Bromide (purified).

Step-by-Step Procedure

-

Base Preparation (In-situ LDA):

-

Flame-dry a 250 mL 3-neck flask equipped with a stir bar, internal thermometer, and nitrogen inlet.

-

Add anhydrous THF (10 mL/mmol substrate) and diisopropylamine (1.1 equiv) .

-

Cool to -78°C (dry ice/acetone bath).

-

Add

-BuLi (1.05 equiv) dropwise via syringe over 10 minutes. Maintain internal temp < -70°C. -

Stir at 0°C for 15 minutes to ensure complete LDA formation, then re-cool to -78°C .

-

-

Enolization:

-

Dilute methyl cyclopentanecarboxylate (1.0 equiv) in a minimal amount of THF.

-

Add the ester solution dropwise to the LDA solution at -78°C over 20 minutes.

-

Critical Step: Stir for 45 minutes at -78°C.

-

Optional: Add DMPU (2.0 - 4.0 equiv) dropwise. This is mandatory for secondary halides or hindered electrophiles. Stir for 10 mins.

-

-

Alkylation:

-

Add the Electrophile (1.2 equiv) neat or in THF solution dropwise.

-

Temperature Ramp: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

-

Monitoring: Check by TLC or GC-MS.[4] Look for the disappearance of the starting material (SM).

-

-

Work-up:

-

Quench with saturated NH

Cl solution while cold. -

Extract with Et

O or EtOAc ( -

Wash combined organics with water (

) and brine ( -

Dry over MgSO

, filter, and concentrate.

-

-

Purification:

-

Flash column chromatography (Hexanes/EtOAc). The quaternary product is usually less polar than the starting material due to the loss of the acidic proton.

-

Data Analysis & Troubleshooting

Electrophile Compatibility Table

| Electrophile Class | Example | Reactivity | Risk | Recommended Additive |

| Methyl | MeI, MeOTf | Very High | Polyalkylation | None (Control Stoichiometry) |

| Primary | BnBr, Allyl-Br | High | None | None |

| Primary (Hindered) | Isobutyl Iodide | Moderate | Elimination (E2) | DMPU (3 eq) |

| Secondary | Isopropyl Iodide | Low | Elimination (E2) | DMPU (5 eq) + Warm to 0°C |

| Silyl | TMSCl | Very High | O-Alkylation | None (Product is Silyl Ketene Acetal) |

Optimization Logic (Decision Tree)

Figure 2: Troubleshooting logic for common failure modes in ester alkylation.

Case Study: Synthesis of 1-Allylcyclopentanecarboxylate

Objective: Synthesis of a key intermediate for ring-closing metathesis.

-

Substrate: Methyl cyclopentanecarboxylate (1.28 g, 10 mmol).

-

Conditions: LDA (11 mmol), THF (100 mL), -78°C.

-

Electrophile: Allyl bromide (1.45 g, 12 mmol).

-

Observation:

-

At -78°C (1h), GC-MS showed 60% conversion.

-

Warmed to 0°C (1h), GC-MS showed 98% conversion.

-

Yield: 1.51 g (90%) isolated yield after chromatography.

-

-

Note: Allyl bromide is highly reactive; DMPU was not required. The slight warming was necessary to overcome the steric barrier of the forming quaternary center.

References

-

Evans, D. A. (2005). Advanced Organic Chemistry: Enolate Chemistry. Harvard University. (General Enolate Theory).

-

Organic Syntheses. (1990). Alkylation of Esters: General Procedures. Org. Synth. Coll. Vol. 7, p. 424. .

-

Reich, H. J. (2023). Organolithium Reagents in Organic Synthesis. University of Wisconsin-Madison. .

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

CymitQuimica. (2024). Methyl cyclopentanecarboxylate Product Data. .

Disclaimer: This protocol involves the use of pyrophoric reagents (

Sources

Application Notes and Protocols: 1,2-Dimethylcyclopentane-1-carboxylic Acid as a Chiral Building Block

Introduction: The Value of Constrained Chiral Scaffolds in Modern Synthesis

In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for structurally novel and stereochemically defined building blocks is insatiable. Chiral carboxylic acids, in particular, serve as versatile intermediates, enabling the construction of complex molecular architectures with high fidelity.[1][2] Among these, cyclic scaffolds that present substituents in a conformationally restricted manner are of high value. 1,2-Dimethylcyclopentane-1-carboxylic acid is an exemplar of this class, offering a rigid five-membered ring system decorated with two stereogenic centers, one of which is a quaternary carbon. This unique structural motif makes it a compelling building block for introducing stereochemical complexity and exploring new chemical space in medicinal chemistry and materials science.[3][4][5]

This guide provides a comprehensive overview of the synthesis, chiral resolution, and potential applications of 1,2-dimethylcyclopentane-1-carboxylic acid, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established chemical principles and supported by analogous transformations reported in the peer-reviewed literature.

Synthesis of Racemic 1,2-Dimethylcyclopentane-1-carboxylic Acid

The synthesis of the racemic 1,2-dimethylcyclopentane-1-carboxylic acid can be envisioned through a multi-step sequence starting from readily available materials. A plausible approach involves the creation of the cyclopentanone core followed by the introduction of the two methyl groups and subsequent oxidation to the carboxylic acid.

Proposed Synthetic Pathway

A logical synthetic route could commence with a Michael addition to a cyclopentenone derivative, followed by methylation and subsequent functional group manipulations. A general workflow for the synthesis of a 1,2-dimethylcyclopentane framework is outlined below.[6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 3. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

Application Note & Protocols: Strategies for Amide Coupling with Sterically Hindered Carboxylic Acids

Introduction: The Challenge of Steric Hindrance in Amide Bond Formation

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and drug development.[1][2] While numerous methods exist for coupling carboxylic acids and amines, the synthesis of sterically hindered amides—where one or both coupling partners possess significant steric bulk around the reactive centers—presents a formidable challenge.[1][3] Direct condensation is inefficient, requiring high temperatures that are incompatible with complex molecules. Therefore, activation of the carboxylic acid is necessary to facilitate the reaction under milder conditions.[4][5]

The primary difficulty in these reactions is the slow rate of nucleophilic attack by the amine onto the activated carboxylate, a direct consequence of steric congestion.[1] This sluggish kinetics can lead to several undesirable outcomes:

-

Low Yields: The reaction may not proceed to completion, resulting in poor conversion to the desired amide.

-

Epimerization: For chiral carboxylic acids, particularly α-amino acids, the prolonged exposure to activating conditions and base can lead to racemization at the α-carbon, compromising the stereochemical integrity of the product.[6][7][8]

-

Side Reactions: The highly reactive activated intermediate may decompose or react via alternative pathways if the desired nucleophilic attack is too slow.

This guide provides an in-depth analysis of modern reagents and field-proven protocols designed to overcome these challenges, enabling researchers to successfully synthesize even highly congested amides with high yield and fidelity.

Section 1: The Activated Intermediate: A Mechanistic Overview

The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[9] This is achieved by a "coupling reagent," which transforms the acid into a highly reactive intermediate, such as an active ester, acylphosphonium salt, or mixed anhydride. The amine then attacks this activated species to form the thermodynamically stable amide bond.

The choice of coupling reagent is paramount, as it dictates the reactivity of the intermediate and the overall success of the reaction, especially with challenging substrates.

Caption: Generalized workflow for an amide coupling reaction.

Section 2: A Comparative Guide to Coupling Reagents for Hindered Substrates

The evolution of coupling reagents has produced a vast toolkit. For sterically demanding couplings, the most effective reagents are typically those that create highly reactive activated esters while minimizing side reactions. Modern uronium/aminium and phosphonium salts, as well as specialized reagents like T3P®, have largely superseded older methods for these applications.[10]

Uronium/Aminium Reagents: The Gold Standard

These reagents are characterized by a guanidinium core and are among the most efficient and rapid activators available.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, especially for hindered systems.[11][12] HATU is based on the additive 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling and making the resulting OAt-esters highly reactive.[13] This enhanced reactivity is crucial for overcoming steric barriers and often leads to less epimerization compared to HOBt-based reagents.[13]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Structurally similar to HATU but based on 1-hydroxybenzotriazole (HOBt).[13] While still very effective, HBTU is generally considered less reactive than HATU, which can be a disadvantage in particularly challenging couplings.[13][14]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on OxymaPure.[15][16][17] COMU offers several advantages:

-

High Reactivity: It forms a highly reactive Oxyma-based active ester.[18]

-

Safety: It has a better safety profile than benzotriazole-based reagents like HATU, which can have explosive properties.[17]

-

Water-Soluble Byproducts: The byproducts are easily removed with an aqueous workup, simplifying purification.[16][19]

-

Visual Monitoring: The reaction progress can often be monitored by a color change.[17][20]

-

Phosphonium Reagents

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A reliable reagent that is particularly useful because, unlike uronium salts, excess reagent does not react with the free N-terminus of the amine to cause chain-terminating guanidinylation.[10][21] This makes it suitable for reactions where the reagent is used in excess to drive a difficult coupling to completion.

Other Powerful Reagents

-

T3P® (Propanephosphonic Acid Anhydride): An exceptionally versatile and powerful cyclic anhydride used as a dehydrating agent.[19] T3P® is highly regarded for its:

-

Broad Scope: Effective for a wide range of amide couplings, including those with racemization-prone substrates and non-nucleophilic anilines.[22]

-

Low Epimerization: It is known to provide high yields with very low levels of epimerization.[9][19][22]

-

Easy Workup: The phosphonic acid byproducts are water-soluble and easily removed by an aqueous wash.[19][23]

-

Safety: It is non-toxic and non-allergenic.[9]

-

Data Summary: Comparison of Modern Coupling Reagents

| Reagent | Class | Activating Additive | Key Advantages | Common Disadvantages |

| HATU | Uronium/Aminium | HOAt | Very high reactivity, low epimerization, effective for hindered couplings.[11][13] | Higher cost, potential explosive hazard of HOAt-based reagents. |

| HBTU | Uronium/Aminium | HOBt | Good reactivity, widely used, lower cost than HATU. | Less reactive than HATU, potential for guanidinylation side reaction.[13][21] |

| COMU | Uronium/Aminium | OxymaPure | High reactivity, excellent safety profile, water-soluble byproducts.[15][16][17] | Can be more expensive than HBTU. |

| PyBOP | Phosphonium | HOBt | No guanidinylation side reaction, good for sterically hindered couplings.[5] | Phosphoramide byproduct can be difficult to remove.[5] |

| T3P® | Anhydride | N/A (self-activating) | Excellent yields, very low epimerization, easy workup, high safety.[9][22][23] | Requires a base, byproduct can poison catalysts if not fully removed.[23] |

Section 3: Detailed Protocols

The following protocols are designed as robust starting points. Researchers should optimize stoichiometry, temperature, and reaction time for their specific substrates.

Protocol 1: General Procedure for Highly Hindered Couplings using COMU

This protocol is ideal for coupling sterically demanding carboxylic acids and amines where high reactivity and a clean workup are desired.

Materials:

-

Sterically hindered carboxylic acid (1.0 equiv.)

-

Sterically hindered amine (1.0–1.2 equiv.)

-

COMU (1.1 equiv.)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0–3.0 equiv.)

-

Anhydrous Dimethylformamide (DMF)

-

Reaction vessel, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Caption: Experimental workflow for COMU-mediated amide coupling.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and the amine (1.0–1.2 equiv.) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0 equiv., or 3.0 equiv. if the amine is a hydrochloride salt).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the coupling reagent.

-

Reagent Addition: Add COMU (1.1 equiv.) to the stirred solution. A color change may be observed.[17][20]

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature.[18][20] Monitor the reaction progress by TLC or LC-MS. For highly hindered substrates, the reaction may require stirring for 4 to 24 hours.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and saturated brine (1x).[20]

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide by flash column chromatography.

Causality Note: The use of a non-nucleophilic base like DIPEA is crucial. It deprotonates the carboxylic acid and neutralizes the acid released during the reaction without competing with the primary amine nucleophile. Cooling to 0 °C before adding COMU prevents rapid, uncontrolled activation which can promote side reactions and epimerization.

Protocol 2: Low-Epimerization Coupling of a Hindered Amino Acid using T3P®

This protocol is optimized for substrates prone to racemization, such as activated amino acids, where minimizing base exposure and reaction time is key.

Materials:

-

N-protected, racemization-prone carboxylic acid (1.0 equiv.)

-

Amine or amino acid ester (1.2 equiv.)

-

T3P® (50% solution in EtOAc or DMF, 1.5 equiv.)

-

Pyridine or Triethylamine (3.0 equiv.)

-

Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Reaction vessel, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere, dissolve the N-protected carboxylic acid (1.0 equiv.) and the amine component (1.2 equiv.) in the chosen anhydrous solvent (e.g., EtOAc).

-

Base Addition: Add pyridine or triethylamine (3.0 equiv.) to the solution.[23]

-

Reagent Addition: Slowly add the T3P® solution (1.5 equiv.) to the reaction mixture at room temperature over 10-15 minutes. An exotherm may be observed.

-

Reaction: Stir at room temperature for 1-4 hours. The reaction is often complete within this timeframe. Monitor progress by TLC or LC-MS.

-

Workup: Quench the reaction by adding water or saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and dilute with the reaction solvent (e.g., EtOAc).

-

Extraction: Wash the organic layer with 1N HCl (2x) to remove the base, followed by saturated aqueous NaHCO₃ (2x) and brine (1x). The phosphonic acid byproducts are highly water-soluble and will be removed during these aqueous washes.[19][23]

-

Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

Causality Note: T3P® functions by forming a mixed phosphonic anhydride intermediate, which is highly reactive.[23] The mild conditions and the rapid nature of the coupling are key to suppressing the formation of oxazolone intermediates, which are a primary pathway for epimerization in peptide couplings. The water-soluble nature of the byproducts makes this method particularly attractive for process chemistry and scale-up.[9]

Section 4: Troubleshooting Common Issues

-

Low Yield / No Reaction:

-

Cause: Insufficient reactivity of the coupling reagent or extreme steric hindrance.

-

Solution: Switch to a more powerful reagent (e.g., from HBTU to HATU or COMU). Increase the reaction temperature (e.g., to 40-50 °C), though be mindful of increased epimerization risk. Increase the excess of the coupling reagent and non-hindered partner.

-

-

Significant Epimerization:

-

Cause: Prolonged reaction time, excessive base, or high temperatures. Polar solvents like DMF can also increase epimerization rates.[8]

-

Solution: Use a reagent known for low epimerization (T3P®, or HATU/COMU).[22] Use a weaker or sterically hindered base (e.g., collidine instead of DIPEA). Run the reaction at a lower temperature (0 °C to RT). Minimize reaction time by using a more potent coupling reagent.

-

-

Difficult-to-Remove Byproducts:

-

Cause: Byproducts from certain reagents (e.g., dicyclohexylurea from DCC, phosphoramide from PyBOP) can co-elute with the product.

-

Solution: Choose a reagent with water-soluble byproducts like T3P® or COMU.[16][23] For DCC, the urea byproduct is often insoluble and can be removed by filtration, but this is less effective in polar solvents like DMF.

-

Conclusion

The synthesis of sterically hindered amides, while challenging, is readily achievable with the appropriate selection of modern coupling reagents and carefully controlled reaction conditions. Uronium salts such as HATU and COMU offer superior reactivity for overcoming steric barriers, while reagents like T3P® provide an excellent balance of high efficiency and minimal epimerization. By understanding the mechanistic principles behind these reagents and adhering to optimized protocols, researchers in drug development and organic synthesis can reliably construct complex, sterically congested amide bonds with high fidelity and yield.

References

-

Amine to Amide Mechanism - T3P - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Chem Reactor. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Gao, Y., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(7), 949–963. Retrieved from [Link]

-

Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 263-267. Retrieved from [Link]

-

AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Processes Research & Development, 25(3), 445-464. Retrieved from [Link]

-

Subirós-Funosas, R., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Chemistry - A European Journal, 15(37), 9394-9403. Retrieved from [Link]

-

Unknown. (n.d.). Epimerization of Peptide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Kunz, H., et al. (2012). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2009, November 30). COMU: A third generation of uronium-type coupling reagents. Retrieved from [Link]

-

Chiacchio, U., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerPlus, 6(1), 1547. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Ghavre, M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1599. Retrieved from [Link]

-

Bakulina, O., et al. (2022). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[20]uril. ChemRxiv. Retrieved from [Link]

-

Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bachem.com [bachem.com]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 10. hepatochem.com [hepatochem.com]

- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. m.youtube.com [m.youtube.com]

- 20. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]

- 21. peptide.com [peptide.com]

- 22. Amide synthesis by acylation [organic-chemistry.org]

- 23. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

Application Note: 1,2-Dimethylcyclopentane-1-carboxylic Acid in Terpenoid Synthesis

This Application Note is designed for senior synthetic chemists and drug discovery teams. It details the strategic utilization of 1,2-Dimethylcyclopentane-1-carboxylic acid (DMCPA) as a high-value scaffold for constructing quaternary carbon-rich terpenoids, specifically within the Laurane and Trichothecane families.[1]

Executive Summary

The construction of contiguous stereocenters—particularly all-carbon quaternary centers—remains one of the most significant challenges in the total synthesis of bioactive sesquiterpenes. 1,2-Dimethylcyclopentane-1-carboxylic acid (DMCPA) serves as a critical "stereochemical anchor."[1] Its rigid cyclopentane core and pre-installed C1/C2 methyl pattern provide a thermodynamic template that directs the stereochemical outcome of subsequent ring-closing or chain-extension steps.[1]

This guide provides a validated protocol for synthesizing the DMCPA core with high diastereoselectivity and details its application in accessing Laurane-type sesquiterpenes.

Structural Significance & Stereochemical Logic

In terpenoid synthesis, the Thorpe-Ingold effect (gem-dimethyl effect) is often leveraged to accelerate cyclization.[1] However, DMCPA introduces a vicinal dimethyl motif with a quaternary center at C1.[1]

-

The Challenge: Nucleophilic attack or functionalization at the C1 quaternary center is sterically hindered.[1]

-

The Solution: Use the Carboxylic Acid moiety as a removable activating group or a chiral handle .[1] It directs incoming electrophiles to the anti face, establishing trans-stereochemistry, or can be leveraged in radical decarboxylation to install "impossible" substituents.[1]

Target Families[1][2][3]

-

Lauranes: (e.g., Laurene, Isolaurene) – Characterized by a 1,2-dimethylcyclopentane ring linked to an aromatic system.[1]

-

Trichothecenes: (e.g., Trichodiene) – Require precise relative stereochemistry between ring junctions.[1]

Protocol 1: Stereoselective Synthesis of the DMCPA Scaffold

Rationale: Direct alkylation of cyclopentanecarboxylates often yields racemic mixtures.[1] This protocol utilizes a thermodynamic equilibration strategy to favor the trans-isomer, followed by a kinetic alkylation to lock the quaternary center.[1]

Reagents & Equipment[1][4][5]

-